molecular formula C21H44 B14336676 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane CAS No. 99317-09-6

2,6,10-Trimethyl-7-(3-methylpentyl)dodecane

Cat. No.: B14336676
CAS No.: 99317-09-6
M. Wt: 296.6 g/mol
InChI Key: XKRXQMYLJXTKHC-UHFFFAOYSA-N
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Description

2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is a hydrocarbon compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of multiple methyl groups attached to its carbon chain. This compound is also known for its occurrence in various natural sources and its role in chemical communication within the animal kingdom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane can be achieved through several methods. One common approach involves the alkylation of a suitable dodecane precursor with methyl groups. This process typically requires the use of strong acids or bases as catalysts to facilitate the addition of methyl groups to the carbon chain .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of specific olefins. This method ensures high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,6,10-Trimethyl-7-(3-methylpentyl)dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum)

    Substitution: Chlorine, bromine

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated hydrocarbons

Mechanism of Action

The mechanism of action of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane involves its interaction with specific molecular targets and pathways. In biological systems, it binds to receptor proteins on the surface of cells, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, enzyme activity, and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is unique due to its specific branching pattern and the presence of multiple methyl groups. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity, compared to its analogs .

Properties

CAS No.

99317-09-6

Molecular Formula

C21H44

Molecular Weight

296.6 g/mol

IUPAC Name

2,6,10-trimethyl-7-(3-methylpentyl)dodecane

InChI

InChI=1S/C21H44/c1-8-18(5)13-15-21(16-14-19(6)9-2)20(7)12-10-11-17(3)4/h17-21H,8-16H2,1-7H3

InChI Key

XKRXQMYLJXTKHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(CCC(C)CC)C(C)CCCC(C)C

Origin of Product

United States

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